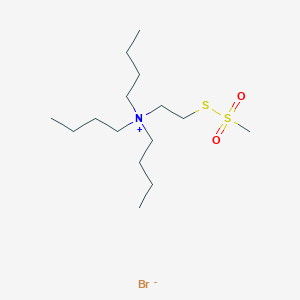

tributyl(2-methylsulfonylsulfanylethyl)azanium;bromide

Description

Tributyl(2-methylsulfonylsulfanylethyl)azanium;bromide is a quaternary ammonium salt characterized by a tributylammonium group attached to a 2-methylsulfonylsulfanylethyl substituent, with bromide as the counterion. Its structure combines lipophilic tributyl chains with a polar methylsulfonylsulfanyl (-S-SO₂-CH₃) moiety, enabling dual solubility in organic and aqueous media. This compound is hypothesized to function as a phase-transfer catalyst (PTC) or ionic liquid, leveraging its sulfur-containing group for redox activity or nucleophilic displacement reactions.

Properties

Molecular Formula |

C15H34BrNO2S2 |

|---|---|

Molecular Weight |

404.5 g/mol |

IUPAC Name |

tributyl(2-methylsulfonylsulfanylethyl)azanium;bromide |

InChI |

InChI=1S/C15H34NO2S2.BrH/c1-5-8-11-16(12-9-6-2,13-10-7-3)14-15-19-20(4,17)18;/h5-15H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

IOPDJWWQGCITKV-UHFFFAOYSA-M |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCSS(=O)(=O)C.[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tributyl(2-methylsulfonylsulfanylethyl)azanium;bromide typically involves the reaction of tributylamine with 2-methylsulfonylsulfanylethyl bromide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is produced in bulk and stored under specific conditions to maintain its stability and prevent degradation .

Chemical Reactions Analysis

Types of Reactions

Tributyl(2-methylsulfonylsulfanylethyl)azanium;bromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: It can be reduced using reducing agents like lithium aluminum hydride.

Substitution: The bromide ion can be substituted with other nucleophiles such as chloride or iodide under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride.

Substitution: Sodium chloride, sodium iodide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiols or sulfides.

Substitution: Formation of corresponding halide derivatives.

Scientific Research Applications

Tributyl(2-methylsulfonylsulfanylethyl)azanium;bromide has several applications in scientific research:

Chemistry: Used as a cross-linker in various chemical reactions to form stable compounds.

Biology: Employed in the study of biological systems, particularly in the modification of proteins and nucleic acids.

Medicine: Investigated for its potential therapeutic applications, including drug delivery and as a reference standard in pharmaceutical testing.

Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes

Mechanism of Action

The mechanism of action of tributyl(2-methylsulfonylsulfanylethyl)azanium;bromide involves its interaction with specific molecular targets. It acts as a cross-linker, forming covalent bonds with target molecules. This interaction can alter the structure and function of the target molecules, leading to various biological and chemical effects. The compound primarily targets proteins and nucleic acids, modifying their properties and activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare tributyl(2-methylsulfonylsulfanylethyl)azanium;bromide with structurally related quaternary ammonium bromides, focusing on molecular properties, substituents, and applications.

Table 1: Comparative Analysis of Quaternary Ammonium Bromides

Structural and Functional Comparisons

Molecular Weight and Lipophilicity :

- The target compound’s high molecular weight (~404 g/mol) and bulky tributyl groups enhance lipophilicity, favoring solubility in organic solvents compared to smaller analogs like benzyltriethylammonium bromide (272.23 g/mol) . This property makes it suitable for phase-transfer catalysis in biphasic systems.

- In contrast, cetrimonium bromide (364.46 g/mol) prioritizes surfactant applications due to its long hexadecyl chain, highlighting how alkyl chain length dictates function.

Sulfur-Containing Moieties :

- The methylsulfonylsulfanyl (-S-SO₂-CH₃) group in the target compound is structurally analogous to [7-(Trimethylammonium)hepyl] Methanethiosulfonate Bromide , which contains a heptyl-linked sulfonylsulfanyl group. Such groups enable disulfide bond formation or participation in redox reactions, suggesting the target could act as a thiol-protecting agent or oxidizing intermediate.

Phase-Transfer Catalysis (PTC) :

- While benzyltriethylammonium bromide and benzyltrimethylammonium bromide are standard PTCs for nucleophilic substitutions, the target’s sulfur functionality may expand its utility in reactions requiring simultaneous phase transfer and sulfur-based reactivity (e.g., thioether synthesis).

Thermal and Chemical Stability :

- The methylsulfonyl group’s strong electron-withdrawing nature may improve thermal stability compared to alkylammonium salts like butyltriethylammonium bromide . However, this requires empirical validation.

Biological and Industrial Applications :

- Unlike (3-bromopropyl)trimethylammonium bromide, which is used in ion-exchange membranes , the target’s combination of lipophilicity and polar sulfur groups positions it for niche applications, such as micellar catalysis or drug delivery systems.

Biological Activity

Tributyl(2-methylsulfonylsulfanylethyl)azanium; bromide is a quaternary ammonium compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiproliferative research. This article aims to provide a detailed overview of its biological activity, supported by relevant data tables and case studies.

Chemical Structure and Properties

Tributyl(2-methylsulfonylsulfanylethyl)azanium; bromide is characterized by its quaternary ammonium structure, which contributes to its solubility in various solvents and its interaction with biological membranes. The presence of the sulfonyl group enhances its reactivity, potentially leading to various biological effects.

Antimicrobial Activity

Mechanism of Action

The antimicrobial activity of quaternary ammonium compounds (QACs), including tributyl(2-methylsulfonylsulfanylethyl)azanium; bromide, is primarily attributed to their ability to disrupt microbial cell membranes. This disruption leads to leakage of cellular contents and ultimately cell death.

Case Studies and Findings

-

Bacterial Inhibition :

Bacterial Strain MIC (mM) Staphylococcus aureus 0.5 Escherichia coli 1.0 Pseudomonas aeruginosa 1.5 - Antifungal Activity :

Antiproliferative Activity

Cell Culture Studies

The antiproliferative effects of tributyl(2-methylsulfonylsulfanylethyl)azanium; bromide were investigated using human cancer cell lines, including colorectal adenocarcinoma (Caco-2). The cytotoxicity was assessed through MTT assays.

- Results :

| Concentration (mM) | Cell Viability (%) |

|---|---|

| 0.1 | 90 |

| 0.5 | 75 |

| 1 | 60 |

| 5 | 30 |

| 10 | 10 |

Cellular Mechanisms

The mechanisms underlying the antiproliferative effects involve apoptosis induction, as evidenced by morphological changes in treated cells, including chromatin condensation and membrane blebbing observed under microscopy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.